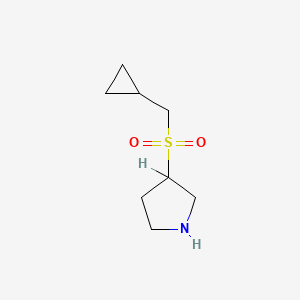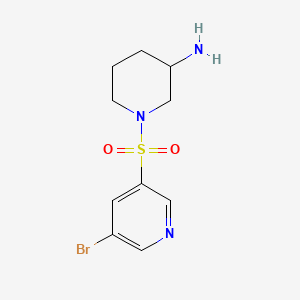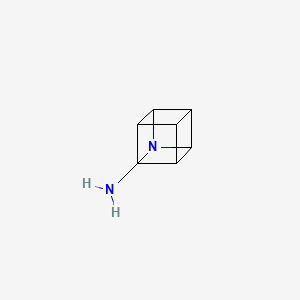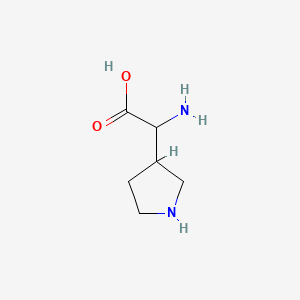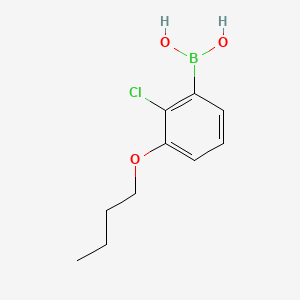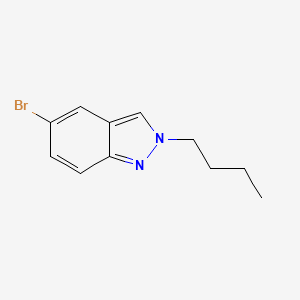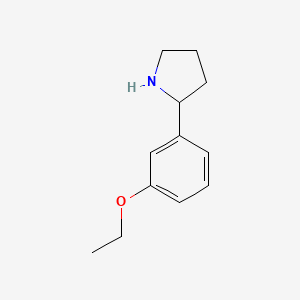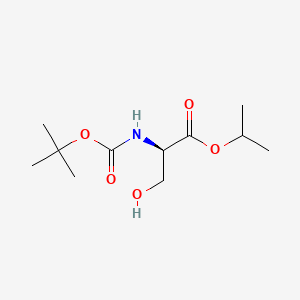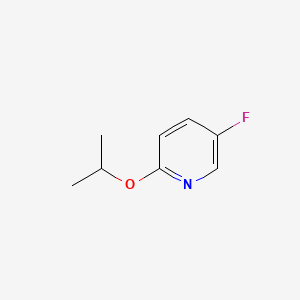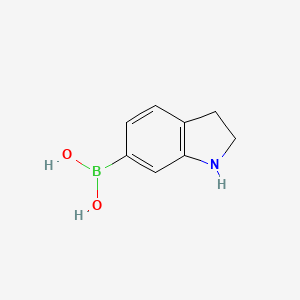
Indolin-6-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-6-ylboronic acid is a chemical compound with the molecular formula C8H10BNO2 . It is used in laboratory settings and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of boronic acids, including this compound, often involves reactions of indolylboronic acids with electrophilic compounds . These methods are preferred for modifying indoles because indolylboronic acids are easily available, stable, non-toxic, and have been described in various reactions in the literature .Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring attached to a boronic acid group . The molecular weight of this compound is approximately 162.982 Da .Chemical Reactions Analysis
Indolylboronic acids, including this compound, are known to react with electrophilic compounds . These reactions are considered the methods of choice for modifying indoles .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its InChI code is 1S/C8H8BNO3/c11-8-3-5-1-2-6(9(12)13)4-7(5)10-8/h1-4,10-13H .Applications De Recherche Scientifique
Cancer Treatment and Antitumor Properties
- Tyrosine Kinase Inhibition: Indolin-2-one derivatives, such as SU11248, show significant potency in inhibiting VEGF-R2 and PDGF-Rbeta tyrosine kinases, crucial in cancer treatment (Sun et al., 2003).
- Synthetic Development for Antitumor Agents: Indolin-2-one has been explored as a chemotherapeutic nucleus, with significant progress in synthetic development and understanding of its structure-activity relationship for cancer treatment (Chaudhari et al., 2021).
- Anticancer Efficacy in Ovarian Cancer: Novel indolin-2-one derivatives have shown selective and potent cytotoxic efficacy in ovarian cancer cell lines, especially in inducing apoptosis (Karthikeyan et al., 2019).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Agents: Tetrahydropyrimidine–isatin hybrids, involving indolin-2-one derivatives, have been synthesized and screened for their antibacterial, antifungal, and anti-tubercular activities (Akhaja & Raval, 2012).
Miscellaneous Applications
- Bio-Indigo Production: Indole derivatives have been studied in the microbial production of indigo from indole, demonstrating the potential of microbial communities in bio-indigo production (Zhang et al., 2015).
- Molecular Docking Studies: Isatin derivatives of indole have undergone molecular docking studies to understand their interactions with biological targets, such as enzymes (Bargavi et al., 2021).
- Chiral Oxazaborolidine Catalysts: Indolin-2-yl derivatives have been used to synthesize chiral oxazaborolidine catalysts for borane reduction of prochiral ketones (Martens et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
2,3-dihydro-1H-indol-6-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10-12H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTWHCRFKCLLCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCN2)C=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735458 |
Source


|
| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253912-15-0 |
Source


|
| Record name | B-(2,3-Dihydro-1H-indol-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253912-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

